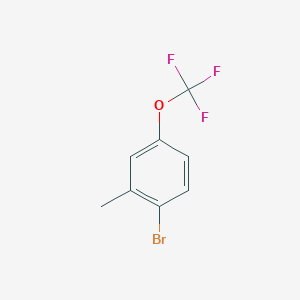

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABPUGKDKWJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379590 | |

| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-96-6 | |

| Record name | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific compound, this document primarily presents computationally predicted properties, supplemented with generalized experimental protocols for their determination. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 261951-96-6 | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility in Water | Not available | - |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | - |

Experimental Protocols for Physical Property Determination

The following sections outline generalized, standard laboratory procedures for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end downwards.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample and placed in a water bath at a constant temperature until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

Qualitative Procedure:

-

Add a small, measured amount (e.g., 10 mg) of the compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane).

-

Agitate the mixture and observe if the solid dissolves completely.

-

If it dissolves, the compound is soluble. If not, it is insoluble or sparingly soluble.

Quantitative Procedure (Isothermal Saturation Method):

-

An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure saturation.

-

The undissolved solid is separated by filtration or centrifugation.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Logical Relationships of Molecular Structure to Physical Properties

The molecular structure of this compound dictates its physical properties. The presence of a bromine atom and a trifluoromethoxy group on the benzene ring significantly influences its polarity, intermolecular forces, and consequently its boiling point, melting point, and solubility.

Caption: Relationship between molecular structure and predicted physical properties.

References

An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a substituted aromatic compound with significant applications in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable pharmacokinetic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. The interplay of these functional groups dictates its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 261951-96-6 | PubChem |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 3-methyl-4-(trifluoromethoxy)aniline

-

To a solution of 3-methyl-4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline.

Step 2: Sandmeyer Reaction

-

Dissolve the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline in an aqueous acidic solution (e.g., HBr/H₂O).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired yield.

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely available. The following table summarizes the expected spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 7.0-7.5 ppm.- Methyl protons (3H) appearing as a singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-150 ppm.- Carbon of the trifluoromethoxy group (CF₃) exhibiting a quartet due to C-F coupling.- Methyl carbon (1C) around δ 15-20 ppm. |

| FT-IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=C stretching (aromatic) ~1450-1600 cm⁻¹.- Strong C-F stretching bands ~1100-1300 cm⁻¹.- C-O stretching ~1200-1250 cm⁻¹.- C-Br stretching ~500-600 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z ~254/256 (due to bromine isotopes).- Fragments corresponding to the loss of Br, CF₃, and other substituents. |

Disclaimer: The spectroscopic data presented above is predicted and should be confirmed by experimental analysis.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a reactive handle for these transformations.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The trifluoromethoxy group is a key feature for drug development as it can enhance a molecule's:

-

Metabolic stability: By blocking potential sites of metabolism.

-

Lipophilicity: Improving membrane permeability and oral absorption.

-

Binding affinity: Through favorable interactions with biological targets.

Mandatory Visualizations

Caption: Synthetic workflow and key applications of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it particularly useful for the development of new pharmaceutical agents with improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, which can aid researchers and scientists in its effective utilization in their drug discovery and development endeavors.

References

Technical Guide: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

An In-depth Profile for Chemical Research and Drug Development

This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key aromatic building block in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, a representative synthetic protocol, key applications, and essential safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

This compound is a substituted aromatic compound valued for its unique combination of functional groups. The trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative molecules, while the bromine atom serves as a versatile handle for various cross-coupling reactions.[1][2]

A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Weight | 255.03 g/mol | [3] |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| CAS Number | 261951-96-6 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-5-(trifluoromethoxy)toluene | [3] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)Br | [3] |

| InChIKey | ZKABPUGKDKWJIP-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Workflow

The synthesis of this compound typically involves the electrophilic bromination of a substituted toluene precursor. The trifluoromethoxy (-OCF₃) group is a deactivating but ortho, para-directing group. Given the presence of the activating methyl group, the bromination reaction can be controlled to achieve substitution at the desired position.

Experimental Protocol: Electrophilic Bromination

A general method for the synthesis involves the bromination of 3-methyl-1-(trifluoromethoxy)benzene.

-

Precursor Preparation: Dissolve 3-methyl-1-(trifluoromethoxy)benzene in a suitable inert solvent, such as dichloromethane or acetic acid, in a reaction vessel protected from light.

-

Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Synthesis Workflow Diagram

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules.[1]

-

Pharmaceutical Intermediates: Its primary application is in drug discovery and development.[2] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve critical pharmacokinetic (ADME) properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to better drug efficacy and bioavailability.[1] The bromine atom facilitates entry into a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are fundamental for constructing the carbon skeletons of modern pharmaceuticals.[2][4]

-

Materials Science: The fluorinated nature of the molecule makes it a useful building block for advanced materials.[1] It can be incorporated into polymers, liquid crystals, and organic electronic components to confer properties such as high thermal resistance, chemical inertness, and specific electronic characteristics.[1]

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards. Users should consult a full Safety Data Sheet (SDS) before handling.

-

GHS Classification: H411: Toxic to aquatic life with long lasting effects.[3]

-

Pictogram:

-

-

Precautionary Statements:

Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant utility in both pharmaceutical and materials science research. Its defined molecular weight of 255.03 g/mol and versatile structure make it an important building block for creating complex, high-value molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-Depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key aromatic building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and reactivity. A significant focus is placed on its application as a crucial intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors, a promising class of drugs for treating metabolic diseases and cancer. This guide also includes a detailed experimental protocol for a representative cross-coupling reaction and a visualization of the relevant ACC signaling pathway.

Chemical Identity and Physicochemical Properties

The compound with the systematic IUPAC name This compound is a substituted aromatic hydrocarbon. It is also known by several synonyms, including 2-Bromo-5-(trifluoromethoxy)toluene.

A summary of its key physicochemical properties is presented in the table below, compiled from various chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Bromo-5-(trifluoromethoxy)toluene | PubChem[1] |

| CAS Number | 261951-96-6 | PubChem[1] |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | General knowledge |

| Density | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge |

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar aromatic compounds, a predicted spectral analysis is provided below. Researchers are advised to acquire experimental data on their own samples for definitive structural confirmation.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-7.6 ppm. The protons on the benzene ring will exhibit coupling to each other.

-

Methyl Protons (3H): A singlet is expected in the range of δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Aromatic Carbons (6C): Signals are expected in the range of δ 110-160 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the trifluoromethoxy group will be at the higher end. The trifluoromethoxy group itself will show a quartet due to coupling with the fluorine atoms.

-

Methyl Carbon (1C): A signal is expected in the range of δ 15-25 ppm.

-

Trifluoromethoxy Carbon (1C): A quartet is expected around δ 120 ppm (J_C-F ≈ 257 Hz).

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

-

Molecular Ion (M⁺): m/z ≈ 254 and 256.

-

Key Fragments: Loss of Br (m/z ≈ 175), loss of OCF₃ (m/z ≈ 171/173), and other fragments corresponding to the aromatic core.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several general strategies common in aromatic chemistry. A plausible and widely used method involves the bromination of a trifluoromethoxylated precursor.

One common method for the synthesis of similar compounds involves the electrophilic bromination of the corresponding trifluoromethoxylated aromatic compound. For instance, treating 4-(trifluoromethoxy)benzene with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a suitable catalyst can introduce a bromine atom onto the aromatic ring.[2] The directing effects of the substituents on the ring will determine the regioselectivity of the bromination.

Another general approach involves the deaminative bromination of an appropriately substituted aniline derivative. For example, a trifluoromethoxyaniline can be brominated, followed by a deamination reaction to yield the desired bromo-trifluoromethoxybenzene derivative.[3][4]

Chemical Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile functional handle for various transformations. The bromine atom can be readily displaced or participate in a range of cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.

A particularly important application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This methodology is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry for the construction of biaryl scaffolds present in many drug candidates.

Application in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors

This compound is a key starting material for the synthesis of inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in the biosynthesis of fatty acids.[5]

There are two main isoforms of ACC in mammals, ACC1 and ACC2. ACC1 is found in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for certain types of cancer that exhibit a high rate of fatty acid synthesis.

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and cell permeability. The 1-bromo-2-methyl-4-(trifluoromethoxy)phenyl moiety can be introduced into a larger molecular scaffold through reactions like the Suzuki-Miyaura coupling to generate potent and selective ACC inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide like this compound. This protocol is based on standard procedures and may require optimization for specific substrates.

Reaction Scheme:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Signaling Pathway

The primary therapeutic relevance of this compound lies in its use to synthesize inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a key regulatory enzyme in cellular energy metabolism and is itself regulated by the AMP-activated protein kinase (AMPK) signaling pathway.[6][7][8][9][10]

AMPK acts as a cellular energy sensor. When cellular ATP levels are low (and AMP/ATP ratio is high), AMPK is activated. Activated AMPK then phosphorylates and inactivates ACC. This leads to a decrease in the production of malonyl-CoA. Lower levels of malonyl-CoA result in the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, thereby helping to restore cellular energy balance.

The following diagram illustrates the core of the AMPK-ACC signaling pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility is highlighted by its role as a key precursor for the development of novel acetyl-CoA carboxylase inhibitors. The presence of the trifluoromethoxy group imparts desirable properties for drug development, and the bromo functionality allows for its incorporation into complex molecular architectures through robust and reliable cross-coupling methodologies. This technical guide provides a foundational understanding of this important chemical entity for researchers and scientists engaged in the discovery and development of new therapeutics.

References

- 1. This compound | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. sinobiological.com [sinobiological.com]

- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

A Comprehensive Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This guide covers its chemical properties, synthesis, and reactivity, offering detailed experimental protocols and a summary of its applications.

Chemical Identity and Properties

This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable building block in organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is: CC1=C(C=CC(=C1)OC(F)(F)F)Br [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 261951-96-6 | PubChem[1] |

| InChI Key | ZKABPUGKDKWJIP-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

Reactivity and Applications

The reactivity of this compound is primarily governed by the interplay between its substituents. The trifluoromethoxy group is electron-withdrawing, while the methyl group is electron-donating. The bromine atom serves as an excellent leaving group, making the compound highly suitable for various cross-coupling and substitution reactions.[2]

Key Applications:

-

Pharmaceutical Intermediate: The trifluoromethoxy group is often incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy.[2]

-

Materials Science: The fluorinated nature of this compound allows for its use in the synthesis of specialized polymers, liquid crystals, and organic electronic materials, imparting properties like thermal resistance and chemical inertness.[2]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy moiety can improve the performance and persistence of pesticides and herbicides.

The primary utility of this compound is as a building block in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and subsequent use in a cross-coupling reaction.

Protocol 1: Synthesis via Bromination of Trifluoromethoxyaniline

A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor, followed by a deamination reaction. This method provides good yields and selectivity.[3][4]

Materials:

-

2- or 4-trifluoromethoxyaniline

-

N-bromosuccinimide (NBS)

-

Weak acid (e.g., acetic acid)

-

Inorganic or organic nitrite

-

Reducing agent

-

Solvent (e.g., acetic acid)

Procedure:

-

Dissolve the starting trifluoromethoxyaniline in a suitable solvent, such as acetic acid. The molar ratio between the starting material and solvent is typically around 1:6.[4]

-

Cool the reaction mixture to between -5°C and 0°C using an external cooling system, as the reaction is exothermic.[4]

-

Slowly add the brominating agent, such as N-bromosuccinimide (NBS), to the mixture. The brominating agent is typically used in a slight molar excess (5-10%) relative to the starting aniline.[4]

-

Maintain the reaction at a low temperature and stir until the bromination is complete.

-

Proceed with the deamination reaction by treating the resulting brominated aniline with a nitrite in the presence of an acid and a reducing agent to remove the amino group.[4]

-

Isolate and purify the final product, 1-bromo-3-trifluoromethoxybenzene (an isomer of the target compound, illustrating the general principle), which can be further purified by distillation to achieve a purity of over 99.5%.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent to the mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Caption: A generalized synthetic pathway for producing the target compound.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as hazardous. It is toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

InChIKey: ZKABPUGKDKWJIP-UHFFFAOYSA-N[1]

Synonyms: 2-Bromo-5-(trifluoromethoxy)toluene[1]

This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key intermediate in the fields of pharmaceutical and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed values available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)Br | PubChem[1] |

| InChI | InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11,12)/h2-4H,1H3 | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

| Exact Mass | 253.95541 Da | PubChem[1] |

| Monoisotopic Mass | 253.95541 Da | PubChem[1] |

Synthesis and Experimental Protocols

2.1. Proposed Synthesis: Electrophilic Bromination of 3-Methyl-4-(trifluoromethoxy)aniline followed by Deamination

This proposed two-step synthesis involves the bromination of a suitable aniline precursor followed by a deamination reaction to yield the target compound.

Step 1: Bromination of 3-Methyl-4-(trifluoromethoxy)aniline

-

Materials:

-

3-Methyl-4-(trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Methyl-4-(trifluoromethoxy)aniline in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline.

-

Step 2: Deamination of 2-Bromo-5-methyl-4-(trifluoromethoxy)aniline

-

Materials:

-

2-Bromo-5-methyl-4-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline in ethanol and cool to 0-5°C.

-

Slowly add concentrated sulfuric acid to the solution.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Heat the reaction mixture to 50-60°C until gas evolution ceases.

-

Cool the mixture, pour it into water, and extract with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

2.2. Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis, primarily due to the presence of the bromo and trifluoromethoxy functional groups.

3.1. Reactivity

The reactivity of this compound is governed by the interplay between the electron-withdrawing trifluoromethoxy group, the weakly electron-donating methyl group, and the reactive bromo substituent. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group is known for its high lipophilicity and metabolic stability, making it a desirable feature in drug candidates.

3.2. Applications in Drug Discovery

The trifluoromethoxy group can significantly enhance the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. Its derivatives have been explored in the development of treatments for various diseases.

3.3. Applications in Materials Science

The incorporation of the trifluoromethoxy group can also impart desirable properties to materials, such as increased thermal stability and chemical resistance. This makes the title compound a potential monomer or additive in the synthesis of advanced polymers and other materials.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways. However, the trifluoromethoxy-substituted benzene motif is present in a number of biologically active compounds. Further research is required to elucidate the specific pharmacological profile of this compound.

The logical relationship for its potential role as a drug precursor is outlined below.

Caption: Logical workflow from intermediate to drug candidate.

Safety Information

According to the aggregated GHS information, this compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experimental work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

References

An In-depth Technical Guide on the Spectral Data of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectral data for the compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific molecule in public databases, this report combines predicted spectral information with data from closely related structural analogs to offer a comprehensive analytical profile. The methodologies provided for spectral acquisition are based on standard laboratory practices for similar aromatic compounds.

Compound Overview

This compound is a substituted aromatic compound with the molecular formula C₈H₆BrF₃O. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. These functional groups impart specific characteristics to the molecule that can be elucidated through various spectroscopic techniques.

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | Aromatic H (ortho to Br) |

| ~7.1 - 7.3 | dd | 1H | Aromatic H (ortho to OCF₃) |

| ~7.0 - 7.2 | d | 1H | Aromatic H (meta to Br, OCF₃) |

| ~2.3 - 2.5 | s | 3H | -CH₃ |

Disclaimer: Predicted values are based on the analysis of similar structures and may not reflect exact experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 152 | C-OCF₃ |

| ~135 - 139 | C-Br |

| ~132 - 136 | C-CH₃ |

| ~120 - 130 | Aromatic CH |

| ~118 - 122 (q) | -OCF₃ |

| ~20 - 24 | -CH₃ |

Disclaimer: Predicted values are based on the analysis of similar structures and may not reflect exact experimental results.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254/256 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 175 | [M-Br]⁺ |

| 147 | [M-Br-CO]⁺ |

| 69 | [CF₃]⁺ |

Disclaimer: Fragmentation patterns are predicted and may vary based on ionization methods.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2970 - 2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1600 - 1585 | C=C stretch | Aromatic ring |

| ~1500 - 1400 | C=C stretch | Aromatic ring |

| ~1250 - 1210 | C-O stretch | Aryl ether |

| ~1170 - 1100 | C-F stretch | Trifluoromethoxy |

| ~800 - 860 | C-H out-of-plane bend | para-disubstituted benzene pattern |

| ~700 - 600 | C-Br stretch | Aryl bromide |

Disclaimer: Predicted values are based on characteristic absorption frequencies for the respective functional groups.[1][2][3]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and glassware

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

-

Data Acquisition (¹H NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16[4]

-

-

Data Acquisition (¹³C NMR):

-

A proton-decoupled experiment is typically performed.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.[4]

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

This compound sample

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Data Acquisition:

-

Introduce the sample into the ion source. Electron Ionization (EI) is a common method for GC-MS.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak, considering the isotopic pattern of bromine ([M]⁺ and [M+2]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (liquid or solid)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental noise.[5]

-

Sample Analysis: Place a small amount of the sample directly on the ATR crystal.[5]

-

Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum. Perform baseline correction if necessary.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3]

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

Caption: A generalized workflow for the spectral characterization of an organic compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Complementary nature of spectroscopic techniques for structural analysis.

References

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Data of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. This molecule is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group and the synthetic versatility provided by the bromine substituent. This document outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow diagram.

Predicted Quantitative NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d (J ≈ 2 Hz) | 1H | H-3 |

| ~7.1 - 7.2 | dd (J ≈ 8, 2 Hz) | 1H | H-5 |

| ~7.0 - 7.1 | d (J ≈ 8 Hz) | 1H | H-6 |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-4 |

| ~134 - 136 | C-2 |

| ~132 - 134 | C-6 |

| ~122 - 124 | C-5 |

| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~118 - 120 | C-3 |

| ~115 - 117 | C-1 |

| ~22 - 24 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

5. ¹⁹F NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around -60 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-128.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. An external reference standard, such as CCl₃F, may be used.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the acquisition and processing of NMR data for this compound.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules using FT-IR spectroscopy.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to exhibit a complex pattern of absorption bands arising from the vibrations of its constituent functional groups. The primary vibrational modes are associated with the substituted benzene ring, the methyl group, the bromo substituent, and the trifluoromethoxy group. A summary of the expected characteristic absorption bands, their wavenumber ranges, and tentative assignments is presented in Table 1.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Functional Group |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Methyl (CH₃) |

| 1610-1580 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1330-1320 | Very Strong | C-CF₃ Stretch | Trifluoromethyl |

| 1280-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1100-1000 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| 1200-1000 | Strong | C-F Stretch | Trifluoromethoxy |

| 900-675 | Strong | C-H Out-of-plane Bend | Aromatic |

| 600-500 | Medium to Weak | C-Br Stretch | Aryl Bromide |

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound.

Analysis of Key Vibrational Modes

-

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.[1][2][3] The presence of multiple weak to medium bands in this region is a characteristic feature of aromatic compounds.[3]

-

Methyl C-H Stretching: The aliphatic C-H stretching vibrations of the methyl group are anticipated in the 2960-2850 cm⁻¹ range.[1]

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the benzene ring typically give rise to two or more bands in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][3]

-

Trifluoromethoxy Group Vibrations: The trifluoromethoxy group is expected to produce several strong and characteristic absorption bands. A very strong band near 1330 cm⁻¹ is attributed to the C-CF₃ stretching mode.[4] The C-O-C (aryl ether) stretching vibrations will likely result in strong absorptions in the 1280-1000 cm⁻¹ range.[5] Additionally, strong C-F stretching vibrations are expected within the 1200-1000 cm⁻¹ region.[4]

-

C-H Out-of-plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[1][2] For a 1,2,4-trisubstituted benzene ring, one or more strong bands are expected in this fingerprint region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to weak absorption band in the low-frequency region of 600-500 cm⁻¹.[1]

Experimental Protocol for FT-IR Spectrum Acquisition

The following is a general experimental protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of a liquid sample using an FT-IR spectrometer equipped with an ATR accessory.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Before introducing the sample, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.

-

The background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). The number of scans should be the same as for the background spectrum to ensure a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify and label the significant absorption bands in the spectrum and compare them with the predicted values in Table 1.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using a lint-free wipe soaked in an appropriate solvent. Ensure the crystal is completely dry before the next measurement.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its characteristic IR absorption bands.

Figure 1: Relationship between molecular structure and predicted IR bands.

References

Mass Spectrometry of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O), a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. The information herein is intended to aid in the identification and characterization of this and structurally related molecules.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak exhibiting the isotopic signature of bromine, followed by a series of fragment ions resulting from the cleavage of its functional groups. The predicted quantitative data for the major ions are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance | Notes |

| 254/256 | [M]⁺ | [C₈H₆BrF₃O]⁺ | Moderate | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br). |

| 239/241 | [M - CH₃]⁺ | [C₇H₃BrF₃O]⁺ | Moderate | Loss of a methyl radical. |

| 175 | [M - Br]⁺ | [C₈H₆F₃O]⁺ | High | Loss of a bromine radical, a common fragmentation for brominated aromatics. |

| 147 | [C₇H₆FO]⁺ | [C₇H₆FO]⁺ | Moderate to High | Subsequent loss of CF₂ from the [M - Br]⁺ ion. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Low to Moderate | Tropylium ion, a common fragment in compounds with a toluene-like substructure. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate | Trifluoromethyl cation. |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺. The stability of the aromatic ring suggests that it will remain intact in many of the fragment ions.

A primary and highly probable fragmentation is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (Br•). This is a favored pathway for brominated aromatic compounds due to the relative weakness of the C-Br bond and the stability of the resulting aryl cation. Another significant fragmentation pathway likely involves the cleavage of the trifluoromethoxy group. This can occur through the loss of a trifluoromethyl radical (•CF₃) or through more complex rearrangements. The loss of the methyl group from the toluene moiety is also a predictable fragmentation event.

Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization (EI) mass spectrum of a solid or liquid aromatic compound such as this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound or 1 µL of the liquid compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

2. Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for dilute samples or split mode for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data using the instrument's software.

-

Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.

General experimental workflow for GC-MS analysis.

In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS No. 261951-96-6), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its hazard classifications, handling procedures, and emergency protocols, compiled from available safety data.

GHS Hazard Summary

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation, acute toxicity, and environmental effects.

Table 1: GHS Classification and Hazard Information

| Category | Code | Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | direzione | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | direzione | Warning |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | direzione | Warning |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | H335 | May cause respiratory irritation | direzione | Warning |

| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects[1][2] | direzione | None |

Note: The GHS pictograms are represented by text descriptions due to formatting limitations.

Precautionary Measures and Protocols

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and mitigate risks.

Table 2: Precautionary Statements (GHS)

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fumes/gas/mist/vapours/spray.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P273 | Avoid release to the environment.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P391 | Collect spillage.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound, from initial identification to safe disposal.

Caption: Logical workflow for hazard management of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O[2] |

| Molecular Weight | 255.03 g/mol [1] |

| Appearance | Not specified (likely a liquid) |

| Flash Point | 78.3 °C[1] |

| Density | 1.559 g/cm³[1] |

| Refractive Index | 1.4690[1] |

First Aid Measures

In the event of exposure, immediate action is critical. The following are general first aid guidelines.

-

Inhalation : Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if the person feels unwell, seek medical attention.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion : Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : The compound is not classified as flammable, but may burn. Combustion may produce toxic fumes, including hydrogen bromide and hydrogen fluoride.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

Handling and Storage

-

Handling : Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear appropriate personal protective equipment.

-

Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The GHS classifications suggest that the primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Ecological Information

This chemical is classified as toxic to aquatic life with long-lasting effects.[1][2] Care should be taken to prevent its release into the environment. All spills should be contained and collected, and waste should be disposed of according to local environmental regulations.

This technical guide is intended to provide essential safety and hazard information for this compound. It is crucial for all personnel handling this substance to be thoroughly familiar with its potential hazards and to implement all necessary safety precautions. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before use.

References

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene GHS classification

An In-depth Technical Guide to the GHS Classification of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound (CAS No. 261951-96-6). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who handle this compound, ensuring its safe use and proper management.

GHS Classification Summary

This compound is classified under the GHS with hazards related to acute toxicity, skin and eye irritation, respiratory irritation, and aquatic toxicity. The following tables summarize the key GHS elements for this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure | Category 3 |

| Hazardous to the aquatic environment, long-term | Category 2 |

Table 2: GHS Label Elements

| Element | Description |

| Pictograms |

|

| Signal Word | Warning [1][2] |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] H411: Toxic to aquatic life with long lasting effects.[3] |

Table 3: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P273 | Avoid release to the environment.[3] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |